An In-depth Technical Guide to (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol, a chiral molecule of interest in medicinal chemistry and synthetic organic chemistry. The document delves into its chemical structure, physicochemical properties, a proposed synthetic route, and its potential applications as a building block in drug discovery.
Introduction and Significance
(S)-1-(2-chlorobenzyl)pyrrolidin-3-ol belongs to the class of substituted pyrrolidines, a structural motif of significant interest in the pharmaceutical industry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in a wide array of natural products and synthetic drugs.[1][2] Its prevalence is due to its ability to introduce a three-dimensional structure, which can enhance binding to biological targets, and its capacity to improve the pharmacokinetic properties of a molecule.[1]
The "(S)" designation indicates a specific stereochemistry at the 3-position of the pyrrolidine ring, which is crucial for enantioselective interactions with chiral biological molecules like enzymes and receptors. The 2-chlorobenzyl group attached to the nitrogen atom provides a lipophilic aromatic region and a potential metabolic site, which can influence the compound's distribution and clearance in biological systems. This combination of a chiral pyrrolidinol core and a substituted benzyl group makes (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.
Chemical Structure and Properties
The chemical structure of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol consists of a pyrrolidine ring with a hydroxyl group at the 3-position and a 2-chlorobenzyl group attached to the nitrogen atom.
Visualizing the Chemical Structure
Caption: Chemical structure of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol.
Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 1033012-63-3 | ChemScene[3] |
| Molecular Formula | C₁₁H₁₄ClNO | ChemScene[3] |
| Molecular Weight | 211.69 g/mol | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | ChemScene[3] |
| logP (octanol-water partition coefficient) | 1.9066 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
| Purity | ≥95% | ChemScene[3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | ChemScene[3] |
Proposed Synthesis Protocol
A plausible and efficient synthesis of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol can be envisioned through a two-step process, starting from commercially available precursors. The key steps involve the synthesis of the chiral intermediate, (S)-pyrrolidin-3-ol, followed by N-alkylation with 2-chlorobenzyl chloride.
Step 1: Synthesis of (S)-pyrrolidin-3-ol
The synthesis of the chiral pyrrolidinol intermediate can be achieved through various methods. A common approach involves the reduction of a suitable chiral precursor. A patented process describes the synthesis of (S)-pyrrolidin-3-ol, which can be adapted for laboratory scale.[4]
Step 2: N-Alkylation to Yield (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol
The final step involves the N-alkylation of (S)-pyrrolidin-3-ol with 2-chlorobenzyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring attacks the benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride ion. A similar procedure for the N-benzylation of pyrrolidine has been described and can be adapted for this synthesis.[5]
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol.
Detailed Experimental Protocol (Proposed)
Materials:
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(S)-pyrrolidin-3-ol
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2-chlorobenzyl chloride
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Toluene
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Potassium carbonate (anhydrous, optional as a base)
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Deionized water
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Anhydrous potassium carbonate (for drying)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-pyrrolidin-3-ol in toluene.
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In a separate container, prepare a solution of 2-chlorobenzyl chloride in toluene.
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Slowly add the 2-chlorobenzyl chloride solution to the (S)-pyrrolidin-3-ol solution under constant stirring. The reaction can be exothermic, so controlled addition is recommended.
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(Optional) Add anhydrous potassium carbonate to the reaction mixture to act as a base and scavenge the HCl byproduct.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the reaction mixture with deionized water to remove any inorganic salts.
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Separate the organic layer and dry it over anhydrous potassium carbonate.
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Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol.
Predicted Spectroscopic Profile
While experimental spectra for (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol are not widely published, its spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorobenzyl group, the benzylic protons, and the protons of the pyrrolidine ring and the hydroxyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the eleven unique carbon atoms in the molecule. The aromatic carbons will appear in the downfield region, while the aliphatic carbons of the pyrrolidine ring and the benzylic carbon will be in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule will appear around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzyl group or loss of a water molecule from the pyrrolidinol ring.
Applications in Research and Drug Development
(S)-1-(2-chlorobenzyl)pyrrolidin-3-ol is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The pyrrolidine scaffold is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[6]
The specific combination of the chiral hydroxyl group and the 2-chlorobenzyl substituent makes this compound a candidate for the development of novel therapeutic agents targeting a variety of biological pathways. The pyrrolidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target. The 2-chlorobenzyl group can be involved in hydrophobic interactions within a binding pocket and can be a site for further chemical modification.
Potential areas of application for derivatives of (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol could include the development of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV) or as ligands for various receptors in the central nervous system.[7][8]
Handling and Safety
Based on the safety data for structurally related compounds, (S)-1-(2-chlorobenzyl)pyrrolidin-3-ol should be handled with care in a well-ventilated laboratory fume hood.[3] It is predicted to be harmful if swallowed or inhaled and may cause skin and eye irritation.[3]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
(S)-1-(2-chlorobenzyl)pyrrolidin-3-ol is a chiral synthetic intermediate with significant potential in the field of medicinal chemistry. Its unique structural features, combining a stereodefined pyrrolidinol core with a substituted aromatic moiety, make it an attractive starting material for the synthesis of novel drug candidates. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field.
References
- Naqvi, S. Z., et al. (2021). Diversity oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues using UGI reaction protocol.
- Lafuente Blanco, C., et al. (2022). Pyrrolidine compounds. U.S.
-
PrepChem. (n.d.). Synthesis of N-(2-chlorobenzyl)-pyrrolidine. Retrieved from [Link]
- Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Shtrygol, D. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 5038.
- Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). EP4382529A1.
- PubChem. (n.d.). Pyrrolidine compounds.
- Guedes, A., et al. (2023).
- Grigor'ev, I. A., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
-
Toolmart. (n.d.). Honeywell FirmFit Disposable Earplugs - 100 pcs | 1033012. Retrieved from [Link]
- Google Patents. (n.d.). One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. WO2022003405A1.
- BenchChem. (2025). An In-Depth Technical Guide to the Spectroscopic Profile of (S)-2-(pyrrolidin-1-yl)propan-1-ol.
- Ullah, S., et al. (2022). Comprehensive Phytochemical Profiling, Biological Activities, and Molecular Docking Studies of Pleurospermum candollei: An Insight into Potential for Natural Products Development. Molecules, 27(13), 4102.
- Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700–1718.
- Hlushko, O. O., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)
-
ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. enamine.net [enamine.net]
- 7. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
